2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H17NO2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline-4-carboxylic acids. One common method is the reduction of 2-alkyl-quinoline-4-carboxylic acids using Raney nickel in an aqueous alkaline medium. This reaction is stereoselective, yielding individual cis isomers . Other methods include catalytic hydrogenation with platinum catalysts, reduction with tin in hydrochloric acid, and reduction with zinc in formic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: As mentioned earlier, the reduction of quinoline-4-carboxylic acids is a key step in its synthesis.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel, platinum catalysts, tin in hydrochloric acid, and zinc in formic acid are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different functional groups attached to the nitrogen atom or the aromatic ring .
Scientific Research Applications
2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of tetrahydroquinoline have shown promise as therapeutic agents.
Industry: The compound can be used in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, receptors, or other proteins, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its structure .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Uniqueness
2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of the isopropyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-propan-2-yl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-8(2)12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-6,8,10,12,14H,7H2,1-2H3,(H,15,16) |
InChI Key |
CYALGXBDAAHLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
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